1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTANCZONMQZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Acylation-Dehydration Strategy
A prominent method involves the sequential acylation and dehydration of L-prolineamide using chloroacetyl chloride as a dual solvent and reagent. This approach, detailed in Chinese Patent CN107501154B, achieves yields exceeding 85% with high enantiomeric excess (>99% ee).
Reaction Mechanism :
- Acylation : L-prolineamide reacts with chloroacetyl chloride at 40–70°C to form (S)-N-chloroacetyl-2-carbamoylpyrrolidine.
- Dehydration : The intermediate undergoes HCl elimination with excess chloroacetyl chloride, yielding the cyanoethyl group via nucleophilic substitution.
Chloroacetyl chloride serves three roles: acylating agent, dehydrating agent, and reaction solvent. Excess reagent is removed via vacuum distillation, minimizing waste.
Optimized Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (L-prolineamide : ClCH₂COCl) | 10–15:1 | Maximizes intermediate conversion |
| Temperature | 60°C | Balances kinetics and side reactions |
| Reaction Time | 1.5–2 hours | Ensures complete dehydration |
Catalytic Hydrogenation for Stereochemical Control
European Patent EP3015456A1 discloses a method to retain cis-configuration during hydrogenation of pyrrolidine precursors. Using palladium on carbon (Pd/C) under 1.4–1.5 MPa H₂ pressure at 50°C, the double bond in (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is selectively reduced. This avoids racemization typically observed in alkene hydrogenation, preserving >98% enantiomeric purity.
Critical Factors :
- Catalyst Loading : 0.1–0.5 wt% Pd/C prevents over-reduction.
- Solvent System : Ethanol/DMF (5:1 v/v) enhances substrate solubility without degrading the catalyst.
Protecting Group Strategies
Temporary protection of the carboxylic acid and amine groups is essential for regioselective cyanoethylation. The tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate, shields the amine during alkylation. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the carboxylic acid functionality.
Example Protocol :
- Boc protection of L-prolineamide using Boc₂O and DMAP in THF.
- Alkylation with acrylonitrile in the presence of K₂CO₃.
- TFA-mediated deprotection to yield this compound.
Analytical Characterization and Quality Control
Spectroscopic Techniques
- ¹H NMR : The cyanoethyl group exhibits a triplet at δ 2.5–2.7 ppm (J = 6.8 Hz) for the methylene protons adjacent to the nitrile. The pyrrolidine ring protons resonate as multiplet signals between δ 3.1–3.4 ppm.
- HPLC : Chiral stationary phases (e.g., Chiralpak IC) resolve enantiomers, with retention times of 8.2 min (R) and 9.7 min (S) using hexane/isopropanol (90:10) as the mobile phase.
Purity Assessment
Residual chloroacetyl chloride is quantified via gas chromatography (GC) with flame ionization detection (FID). Limits are set at <50 ppm to meet pharmaceutical safety standards.
Industrial-Scale Production Considerations
Solvent Recycling
Distillation reclaims >95% of chloroacetyl chloride, reducing raw material costs by 30%.
Waste Management
Neutralization of acidic byproducts with aqueous NaHCO₃ generates innocuous salts, complying with green chemistry principles.
Chemical Reactions Analysis
1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several pyrrolidine-2-carboxylic acid derivatives with varying substituents. Key structural and functional differences, synthesis methods, and applications are summarized below:
Table 1: Structural and Functional Comparison of Pyrrolidine-2-Carboxylic Acid Derivatives
Key Observations:
Bulky substituents (e.g., morpholine-sulfonyl-nitrophenyl in ) reduce conformational flexibility, which may improve target selectivity in drug design. Heterocyclic groups (e.g., pyrimidinyl in ) introduce hydrogen-bonding capabilities, critical for interactions with biological receptors.
Synthesis Methods: Many derivatives (e.g., 2-methylpropanoyl in ) are synthesized via amide condensation reactions, often using Et₃N as a base and purified via flash chromatography. Chiral derivatives (e.g., the trifluoroacetyl compound in ) may require enantioselective synthesis or resolution techniques.
Applications :
- Medicinal Chemistry : Pyrrolidine derivatives with sulfonyl or heterocyclic groups (e.g., ) are explored as enzyme inhibitors or receptor modulators.
- Catalysis : Trifluoroacetyl-substituted derivatives () may serve as chiral auxiliaries or catalysts.
- Chemical Probes : Derivatives with photoreactive groups (e.g., azido-benzoyl in ) are used in chemical proteomics studies.
Biological Activity
1-(2-Cyanoethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a pyrrolidine derivative characterized by a cyanoethyl group and a carboxylic acid functional group. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and improve glucose tolerance, making this compound a candidate for diabetes treatment .
- Neurotransmitter Interaction : Given its structural similarity to neurotransmitters, it may influence dopaminergic and other neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Studies
A variety of studies have explored the biological effects of this compound:
- Analgesic Activity : Research has indicated that derivatives of this compound exhibit analgesic properties, suggesting potential applications in pain management .
- Cellular Effects : In vitro studies have demonstrated that this compound can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. For instance, it has been shown to affect the activity of acetylcholinesterase, which is vital for neurotransmission.
- Toxicity Studies : Dose-dependent studies reveal that while lower concentrations may enhance certain biochemical pathways, higher doses could lead to cytotoxic effects due to increased oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: DPP-IV Inhibition
In a study focusing on the synthesis of DPP-IV inhibitors, this compound was identified as a key intermediate. Its ability to inhibit DPP-IV was linked to its structural properties, which allowed for reversible binding to the enzyme. This inhibition extended the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion in diabetic models .
Case Study 2: Analgesic Properties
Another study investigated the analgesic properties of various pyrrolidine derivatives, including this compound. The results indicated significant pain relief in rodent models, suggesting potential therapeutic applications in pain management .
Q & A
Q. How can researchers troubleshoot low yields in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
